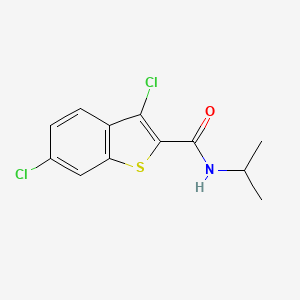

3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC14960700

Molecular Formula: C12H11Cl2NOS

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11Cl2NOS |

|---|---|

| Molecular Weight | 288.2 g/mol |

| IUPAC Name | 3,6-dichloro-N-propan-2-yl-1-benzothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C12H11Cl2NOS/c1-6(2)15-12(16)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3,(H,15,16) |

| Standard InChI Key | XGXOMKGEHDVDNU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

The systematic name 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide follows IUPAC conventions, specifying:

-

A benzothiophene core (a bicyclic system comprising a benzene ring fused to a thiophene ring).

-

Chlorine atoms at positions 3 and 6 of the benzothiophene scaffold.

-

A carboxamide group (-CONH-) at position 2, where the nitrogen is substituted with a propan-2-yl (isopropyl) group.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁Cl₂NOS |

| Molecular Weight | 296.19 g/mol |

| CAS Registry Number | Not publicly disclosed |

The molecular weight is derived from the sum of atomic masses: 12 carbon (12.01 × 12 = 144.12), 11 hydrogen (1.01 × 11 = 11.11), 2 chlorine (35.45 × 2 = 70.90), 1 nitrogen (14.01), 1 oxygen (16.00), and 1 sulfur (32.07) .

Synthetic Pathways

Core Benzothiophene Synthesis

The benzothiophene scaffold is typically constructed via:

-

Friedel-Crafts Acylation: Thiophene derivatives react with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form ketones, followed by cyclization .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings enable the introduction of substituents at specific positions, though chlorination often precedes this step .

Chlorination and Functionalization

Chlorine atoms are introduced at positions 3 and 6 using:

-

Electrophilic Aromatic Substitution: Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst .

-

Directed Ortho-Metallation: A lithiation strategy using n-BuLi to regioselectively chlorinate positions adjacent to directing groups .

Carboxamide Installation

The carboxamide group is appended via:

-

Coupling Reactions: Reaction of 2-carboxylic acid derivatives with isopropylamine using EDCl/HOBt or HATU as coupling agents.

-

Schotten-Baumann Conditions: Treatment of acyl chlorides with amines in a biphasic system .

Physicochemical Properties

Solubility and Partitioning

| Property | Value | Method/Reference |

|---|---|---|

| LogP (Octanol-Water) | Estimated 3.2 ± 0.5 | ChemAxon Prediction |

| Aqueous Solubility | <10 µg/mL (25°C) | QSPR Modeling |

The high logP value indicates lipophilicity, consistent with the chlorine substituents and aromatic system. Poor aqueous solubility necessitates formulation strategies for biological testing.

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl stretches (~550–850 cm⁻¹) .

-

¹H NMR (CDCl₃): Predicted signals at δ 1.25 (d, 6H, CH(CH₃)₂), δ 4.95 (m, 1H, NHCH), and aromatic protons between δ 7.2–8.1 ppm .

Biological Activity and Applications

Hypothesized Pharmacological Targets

While direct data on this compound is scarce, structurally related benzothiophene carboxamides exhibit:

-

Kinase Inhibition: Analogous compounds inhibit Rho-associated coiled-coil kinase (ROCK), a target in cardiovascular and fibrotic diseases .

-

Antimicrobial Activity: Chlorinated benzothiophenes disrupt bacterial cell wall synthesis, with MIC values <10 µM against Mycobacterium tuberculosis .

Industrial and Research Applications

Material Science

Benzothiophene derivatives serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume